molecular formula C17H19N3O4 B2687113 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798679-61-4

6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2687113
M. Wt: 329.356
InChI Key: VPLGIJAISAWZOG-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazines . Piperazines are a class of organic compounds that contain a heterocyclic ring structure made up of four carbon atoms and two nitrogen atoms .

Scientific Research Applications

General Approach to Analyzing a Chemical Compound’s Applications

Identification of the Scientific Field

The first step is to identify the scientific fields where the compound could potentially have applications. This involves a literature review to understand the chemical properties and structure of the compound, which could suggest possible uses.

Summary of the Application

Once potential applications are identified, each application is summarized in detail. This includes the rationale behind using the compound in that particular field, its advantages over other compounds, and its potential impact on the field.

Methods of Application or Experimental Procedures

For each application, the experimental procedures are described in detail. This includes the preparation of the compound, the conditions under which it is used, the dosage, the control measures, and any other relevant technical details.

Results and Outcomes

Finally, the results and outcomes of using the compound are summarized. This includes any quantitative data, statistical analyses, and whether the compound met the objectives of its application.

The compound 6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been researched for its potential applications in the medical field. One of the notable applications is in the design and synthesis of anti-tubercular agents. A study published in RSC Advances discusses the creation of derivatives of this compound that have shown significant activity against Mycobacterium tuberculosis H37Ra , with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These compounds were also evaluated for their cytotoxicity on human cells and were found to be non-toxic, making them suitable for further development .

properties

IUPAC Name

6-methyl-4-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-9-19-15(10-18-11)17(22)20-5-3-13(4-6-20)24-14-7-12(2)23-16(21)8-14/h7-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLGIJAISAWZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

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